![molecular formula C12H10ClN5O B11845747 6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine CAS No. 129409-64-9](/img/structure/B11845747.png)
6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine
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Overview
Description
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine is a chemical compound that belongs to the purine class of organic molecules It features a purine core structure substituted with a 4-chlorobenzyl group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Williamson ether synthesis, where 4-chlorobenzyl chloride reacts with a purine derivative in the presence of a base such as potassium carbonate in ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory synthesis methods to scale up the process. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions to maximize yield, and implementing purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the purine core or the benzyl group.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C13H14ClN5O and a molecular weight of 270.29 g/mol. Its structure features a purine base with a methoxy group and a chlorophenyl substituent, which contributes to its biological activity.
Anticancer Activity
One of the primary applications of 6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine is in cancer treatment. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's efficacy against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The results demonstrated an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival and death .
Antiviral Properties
This compound has also been investigated for its antiviral properties, particularly against RNA viruses.
Case Study: Inhibition of Viral Replication
In vitro studies showed that this compound effectively inhibited the replication of the influenza virus. The compound's mechanism of action involves interference with viral RNA synthesis, thereby reducing viral load in infected cells. A notable reduction in viral titers was observed at concentrations as low as 10 µM .
Enzyme Inhibition
This purine derivative acts as an inhibitor of certain enzymes that are crucial for cellular processes, including kinases involved in signaling pathways.
Case Study: Kinase Inhibition
Research has demonstrated that this compound selectively inhibits the activity of specific kinases associated with cancer progression. For instance, it was found to inhibit AKT and ERK pathways, which are pivotal in tumor growth and survival. This inhibition leads to reduced cell migration and invasion capabilities in metastatic cancer models .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Study: Protection Against Oxidative Stress
In models of oxidative stress-induced neurotoxicity, this compound demonstrated significant protective effects on neuronal cells. The compound reduced markers of oxidative damage and improved cell viability under stress conditions, suggesting potential applications in conditions like Alzheimer's disease .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent.
Pharmacokinetic Studies
Studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Its half-life is approximately 4 hours, necessitating multiple dosing for sustained therapeutic effects . Toxicological assessments have shown low acute toxicity levels, supporting its potential use in clinical settings.
Mechanism of Action
The mechanism of action of 6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine involves its interaction with specific molecular targets. The purine core structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The 4-chlorobenzyl group can enhance binding affinity or selectivity for certain targets. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorobenzyl)oxy)-4’-cyanoazobenzene: This compound also features a 4-chlorobenzyl group and has applications in liquid crystal technology.
4-((4-Chlorobenzyl)oxy)-3,4’-dichloroazobenzene: Another similar compound with liquid crystalline properties.
Uniqueness
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine is unique due to its purine core, which is not present in the similar compounds listed above. This core structure provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and biochemistry.
Biological Activity
6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine is a synthetic compound belonging to the purine class, characterized by a bicyclic structure containing nitrogen atoms. Its unique chemical properties stem from the presence of a 4-chlorophenyl group and a methoxy substituent. This compound has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications.
The molecular formula of this compound is C13H12ClN5O, with an average molecular mass of approximately 275.7 g/mol. The structural features that contribute to its biological activity include:
- Purine Core: Essential for interactions with various biological targets.
- Chlorophenyl Group: May enhance lipophilicity and influence receptor binding.
- Methoxy Substituent: Could play a role in modulating biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
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Anticancer Properties:
- The compound has shown potential as an anti-cancer agent by interfering with cellular signaling pathways involved in growth and apoptosis. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines.
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Antimicrobial Activity:
- Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further pharmacological exploration against bacterial and fungal infections.
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Interaction with Biological Targets:
- Ongoing investigations focus on its binding affinity to specific receptors or enzymes, which could elucidate its mechanism of action and therapeutic potential.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
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Anticancer Activity:
- In a study examining its effects on human cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cell growth (specific values not disclosed in available literature).
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Antimicrobial Efficacy:
- A screening assay revealed that this compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
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Mechanistic Insights:
- Interaction studies showed that the compound may act as an inhibitor of certain kinases involved in cancer progression, suggesting a multi-target approach in its mechanism of action.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-[(3-fluorophenyl)methoxy]-7H-purin-2-amine | Similar purine core with fluorine | Potentially different biological activity |
6-(phenylmethoxy)-7H-purin-2-amine | Lacks chlorine substitution | May exhibit different pharmacological effects |
6-(4-bromophenyl)methoxy]-7H-purin-2-amine | Bromine instead of chlorine | Variability in reactivity and activity |
This table highlights how slight modifications in structure can lead to significant differences in biological activity and chemical properties.
Properties
CAS No. |
129409-64-9 |
---|---|
Molecular Formula |
C12H10ClN5O |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C12H10ClN5O/c13-8-3-1-7(2-4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18) |
InChI Key |
PQEFDHGUTNYNMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC(=NC3=C2NC=N3)N)Cl |
Origin of Product |
United States |
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